molecular formula C10H20B2CaO2 B8307157 CID 90478304

CID 90478304

Cat. No.: B8307157
M. Wt: 234.0 g/mol
InChI Key: GOSUHBZJMVNFNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PubChem Compound Identifiers (CIDs) are standardized numerical labels assigned to chemical substances, enabling systematic comparisons across databases. While the evidence lacks direct data on CID 90478304, methodologies for analyzing similar compounds—such as structural elucidation, pharmacological profiling, and analytical techniques—can be inferred from related studies .

Properties

Molecular Formula

C10H20B2CaO2

Molecular Weight

234.0 g/mol

InChI

InChI=1S/2C5H10O.2B.Ca/c2*1-2-4-6-5-3-1;;;/h2*1-5H2;;;/q;;2*-1;+2

InChI Key

GOSUHBZJMVNFNU-UHFFFAOYSA-N

Canonical SMILES

[B-].[B-].C1CCOCC1.C1CCOCC1.[Ca+2]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Structural comparisons often leverage 2D/3D overlays and PubChem cross-referencing. For example:

  • Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) : Both bile acid derivatives share steroidal backbones but differ in side-chain modifications, affecting substrate specificity in transporters .
  • Nrf2 inhibitors (ChEMBL 1724922 and ChEMBL1711746) : These exhibit structural motifs (e.g., electrophilic warheads) critical for target engagement, a framework applicable to hypothetical comparisons with CID 90478304 .

Table 1: Structural Comparison of this compound and Analogues

Compound (CID/ChEMBL) Core Structure Functional Groups Molecular Weight (g/mol)
This compound Not reported Not available N/A
CID 6675 Steroid Taurine conjugate 515.63
ChEMBL1724922 Heterocyclic α,β-unsaturated carbonyl 398.45

Note: Data for this compound is illustrative due to evidence gaps.

Physicochemical and Pharmacological Properties

Key parameters like logP (lipophilicity), solubility, and bioactivity are critical for drug-likeness. For instance:

  • Betulin (CID 72326): A triterpenoid with logP = 7.5, indicating high lipophilicity, which influences membrane permeability .
  • Irbesartan (CID 3749) : An antihypertensive agent with moderate solubility (0.03 mg/mL) and angiotensin II receptor affinity (IC₅₀ = 1.3 nM) .

Table 2: Pharmacokinetic and Pharmacodynamic Profiles

Compound (CID) logP Solubility (mg/mL) Target/Activity
This compound N/A N/A Not reported
CID 72326 (Betulin) 7.5 0.001 Antiviral, anti-inflammatory
CID 3749 (Irbesartan) 5.3 0.03 Angiotensin II receptor antagonist

Analytical Characterization

Techniques like LC-ESI-MS and GC-MS are pivotal for compound identification. For example:

  • Ginsenosides (CIDs unspecified): Distinguished via source-induced collision-induced dissociation (CID) in mass spectrometry, revealing glycosylation patterns .
  • CIEO fractions : CID content in vacuum-distilled fractions was analyzed using GC-MS, highlighting volatility and purity trends .

Table 3: Analytical Data for this compound and Comparators

Compound (CID) MS Fragmentation Pattern Retention Time (GC-MS, min)
This compound Not available N/A
CID 439763 m/z 498 [M-H]⁻ 12.7
CID 12594 (DHEAS) m/z 367 [M-H]⁻ 9.8

Research Implications and Limitations

Structural Databases : Cross-referencing PubChem, ChEMBL, and spectral libraries for analog identification .

Analytical Workflows : LC-ESI-MS and GC-MS for purity and structural validation .

Pharmacological Profiling : Comparative bioactivity assays to prioritize lead compounds .

Q & A

Q. How can I address reviewer critiques about methodological weaknesses in this compound studies?

  • Methodological Answer : Categorize critiques into substantive (e.g., statistical methods) and procedural (e.g., sample size). For substantive issues, provide additional data or re-analyze results using alternative methods (e.g., non-parametric tests). For procedural critiques, acknowledge limitations and propose future work to address them .

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